

# Molecular formula and weight of (S)-4-Chloro-3-hydroxybutyronitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-4-Chloro-3-hydroxybutyronitrile

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An In-depth Technical Guide to **(S)-4-Chloro-3-hydroxybutyronitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-4-Chloro-3-hydroxybutyronitrile**, a key chiral intermediate in the pharmaceutical industry. It covers its fundamental chemical properties, a detailed synthesis protocol, and its significant applications in the development of therapeutic agents.

## Core Properties of (S)-4-Chloro-3-hydroxybutyronitrile

**(S)-4-Chloro-3-hydroxybutyronitrile** is a versatile chiral building block utilized in the synthesis of complex pharmaceutical molecules.<sup>[1]</sup> Its stereospecific nature is crucial for producing enantiomerically pure drugs, ensuring targeted therapeutic effects.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> ClNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	119.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
CAS Number	127913-44-4	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid/oil	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	~104–106 °C @ 15 mmHg (approx.)	<a href="#">[3]</a>
110 °C/1 mmHg	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>	
Density	1.250 g/mL at 20 °C	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Refractive Index	n <sub>20/D</sub> 1.474	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Storage	2–8 °C, protect from light and moisture	<a href="#">[3]</a> <a href="#">[9]</a> <a href="#">[10]</a>

## Synthesis of (S)-4-Chloro-3-hydroxybutyronitrile: An Experimental Protocol

The following protocol describes a common method for the synthesis of **(S)-4-Chloro-3-hydroxybutyronitrile** from (S)-epichlorohydrin.

Materials:

- (S)-epichlorohydrin (99.3% ee)
- 25% aqueous sodium cyanide
- 50% aqueous citric acid
- Sodium chloride
- Ethyl acetate

- Anhydrous sodium sulfate

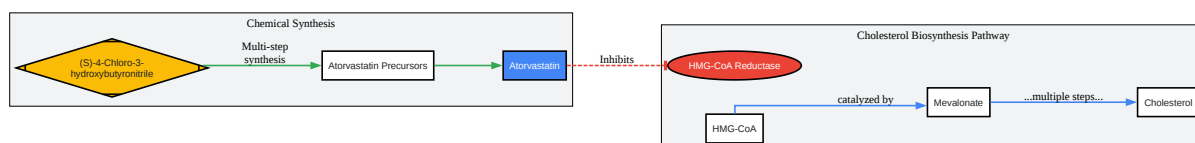
Procedure:[8][9]

- To a reactor, add 75 L of water, followed by (S)-epichlorohydrin.
- While stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.
- Maintain the pH of the reaction mixture between 7.9 and 8.0 and control the temperature at 22-25°C for 50 minutes.
- After the initial reaction period, continue stirring for an additional 10 hours.
- Add 0.7 kg of sodium chloride and stir until it is completely dissolved.
- Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.
- Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.
- Remove the ethyl acetate by evaporation under reduced pressure.
- Distill the residue using a membrane distiller at 110°C/1 mbar to obtain (S)-4-chloro-3-hydroxybutanenitrile.

This procedure has been reported to yield a product with 99.1% chemical purity and 99.3% enantiomeric excess.[8]

## Key Role in Statin Synthesis and Cholesterol Biosynthesis Inhibition

**(S)-4-Chloro-3-hydroxybutyronitrile** is a critical chiral intermediate for the synthesis of the side chains of widely used cholesterol-lowering drugs known as statins, such as Atorvastatin and Rosuvastatin.[1][4][7][8][10][11][12] These statins function by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][4][8][10][12]



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- To cite this document: BenchChem. [Molecular formula and weight of (S)-4-Chloro-3-hydroxybutyronitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041325#molecular-formula-and-weight-of-s-4-chloro-3-hydroxybutyronitrile]

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